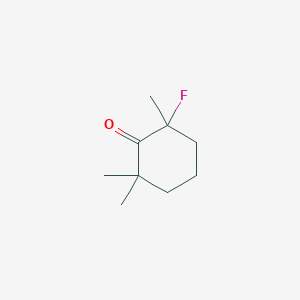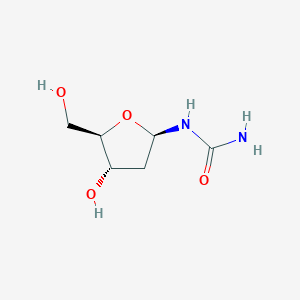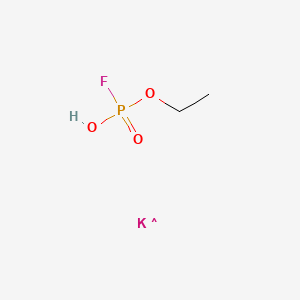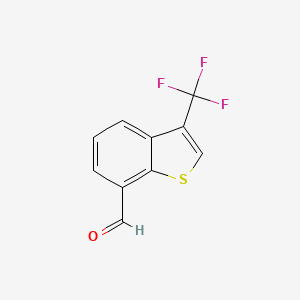
Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is a synthetic organic compound characterized by its unique structure, which includes a deuterated methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the butyric acid backbone, introduction of the phenyl group, and incorporation of the deuterated methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid involves its interaction with specific molecular targets and pathways. The deuterated methoxy group may influence the compound’s metabolic stability and bioavailability. Detailed studies on its binding affinity, enzymatic interactions, and cellular effects are essential to understand its full potential.
Comparación Con Compuestos Similares
2-methyl-3-methoxy-4-phenylbutyric Acid: Non-deuterated analog with similar chemical properties.
2-methyl-3-ethoxy-4-phenylbutyric Acid: Ethoxy group instead of methoxy, leading to different reactivity.
2-methyl-3-methoxy-4-benzylbutyric Acid: Benzyl group replacing the phenyl group, altering its biological activity.
Uniqueness: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is unique due to the presence of the deuterated methoxy group, which can enhance its stability and provide distinct isotopic labeling advantages in research applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
211.27 g/mol |
Nombre IUPAC |
(2R,3S)-2-methyl-4-phenyl-3-(trideuteriomethoxy)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m1/s1/i2D3 |
Clave InChI |
BWVGRRPSIBTFCM-PWIISQHSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H](CC1=CC=CC=C1)[C@@H](C)C(=O)O |
SMILES canónico |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


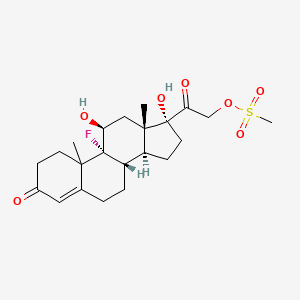
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)



![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
